alpha-Phenyl-N-(3-pyridyl)-phenethylamine
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Overview
Description
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-N-(3-pyridyl)-phenethylamine typically involves the reaction of a phenethylamine derivative with a pyridine derivative under specific conditions. Common methods include:
Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Grignard Reaction: This involves the reaction of a phenylmagnesium bromide with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of reduced amine derivatives.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of alpha-Phenyl-N-(3-pyridyl)-phenethylamine involves its interaction with specific molecular targets and pathways. This may include:
Receptor Binding: Binding to specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can be compared with other similar compounds, such as:
Phenethylamine: A simple phenethylamine derivative with various biological activities.
N-Methylphenethylamine: A methylated derivative with enhanced biological activity.
3-Pyridylphenethylamine: A pyridine-substituted derivative with unique properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool for the development of new chemical entities and the study of biological processes.
Properties
CAS No. |
201215-94-3 |
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Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(1,2-diphenylethyl)pyridin-3-amine |
InChI |
InChI=1S/C19H18N2/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)21-18-12-7-13-20-15-18/h1-13,15,19,21H,14H2 |
InChI Key |
QAZHGSWEDVPGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CN=CC=C3 |
Origin of Product |
United States |
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